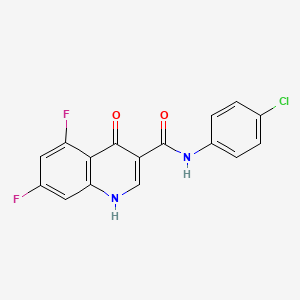![molecular formula C19H17N3O2 B11458611 2-{4-[2-(4-Methoxyphenyl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol](/img/structure/B11458611.png)
2-{4-[2-(4-Methoxyphenyl)ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazine ring substituted with a methoxyphenyl group and a phenol group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions: The methoxyphenyl group is introduced via a substitution reaction using suitable reagents like methoxybenzene and a base.
Phenol Group Addition: The phenol group is added through a nucleophilic substitution reaction, where the triazine derivative is treated with phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an inhibitor of specific enzymes and pathways in biological systems.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of the STAT3 pathway. By binding to the STAT3 protein, it prevents the activation and subsequent transcription of genes involved in inflammation and cell proliferation. This mechanism is particularly relevant in the context of rheumatoid arthritis, where STAT3 plays a crucial role in disease progression .
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A similar compound with anti-inflammatory properties.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-{4-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-6-methyl-1,3,5-triazin-2-yl}phenol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable molecule for therapeutic research and industrial applications.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]-6-methyl-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C19H17N3O2/c1-13-20-18(12-9-14-7-10-15(24-2)11-8-14)22-19(21-13)16-5-3-4-6-17(16)23/h3-12,23H,1-2H3/b12-9+ |
InChI Key |
ZAQIJRYDBOLWCY-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=NC(=NC(=N1)C2=CC=CC=C2O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NC(=NC(=N1)C2=CC=CC=C2O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B11458529.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11458534.png)
![5-oxo-1-[3-(trifluoromethyl)phenyl]-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11458535.png)
![3,4-dimethoxy-N-[3-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11458540.png)
![7-(methoxymethyl)-4-methyl-8-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11458551.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11458555.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11458561.png)
![N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11458566.png)
![3-(4-Chlorophenyl)-5-(3-fluorophenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11458572.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11458577.png)
![Methyl ({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate](/img/structure/B11458578.png)
![5-(4-hydroxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11458586.png)
![Propan-2-yl 2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11458593.png)

